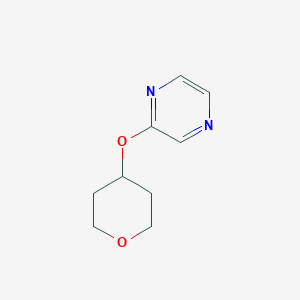

2-(oxan-4-yloxy)pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(oxan-4-yloxy)pyrazine is a heterocyclic organic compound with the chemical formula C9H14ClN3O . It is a crystalline solid with a pungent, sweet, corn-like, nutty odor . The compound consists of a pyrazine ring (a six-membered ring containing two nitrogen atoms) linked to an oxane (tetrahydro-2H-pyran) moiety through an oxygen atom.

Molecular Structure Analysis

The molecular structure of 2-(oxan-4-yloxy)pyrazine consists of a pyrazine ring (with nitrogen atoms at positions 2 and 5) and an oxane ring (tetrahydro-2H-pyran) linked together. The chlorine atom is attached to the pyrazine ring. The compound’s symmetry group is D2h .

Physical And Chemical Properties Analysis

Wirkmechanismus

Target of Action

The compound 2-(oxan-4-yloxy)pyrazine is structurally similar to Firsocostat , which is an acetyl-CoA carboxylase inhibitor that functions in the liver . The primary target of this compound is likely to be the acetyl-CoA carboxylase enzyme, which plays a crucial role in fatty acid metabolism .

Mode of Action

As an acetyl-CoA carboxylase inhibitor, 2-(oxan-4-yloxy)pyrazine is expected to bind to the enzyme and inhibit its activity . This inhibition disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis .

Biochemical Pathways

The inhibition of acetyl-CoA carboxylase affects the fatty acid synthesis pathway . This disruption can lead to a decrease in the production of fatty acids and an increase in the oxidation of fatty acids . The downstream effects of this action can include a reduction in lipid accumulation in the liver, which is beneficial in the treatment of conditions like non-alcoholic fatty liver disease .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 2-(oxan-4-yloxy)pyrazine’s action would likely involve changes in lipid metabolism within the liver cells . By inhibiting acetyl-CoA carboxylase, the compound could reduce lipid accumulation within these cells . This action could potentially alleviate conditions associated with excessive lipid accumulation, such as non-alcoholic fatty liver disease .

Eigenschaften

IUPAC Name |

2-(oxan-4-yloxy)pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-5-12-6-2-8(1)13-9-7-10-3-4-11-9/h3-4,7-8H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRHTZYMXRUUJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol](/img/structure/B6513688.png)

![1-[2-(morpholin-4-yl)ethyl]-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one](/img/structure/B6513689.png)

![N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-9H-xanthene-9-carboxamide](/img/structure/B6513700.png)

![2-[(pyrimidin-2-yl)amino]benzonitrile](/img/structure/B6513718.png)

![7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B6513725.png)

![3-[(2,4-dichlorophenyl)methyl]-8-[2-(diethylamino)ethyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6513729.png)

![methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6513736.png)

![6-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-4-amine](/img/structure/B6513772.png)